

Comparative Kinetics of Sulfanium (Sulfonium) Iodide Alkylation

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Compound of Interest

Compound Name: Sulfanium;iodide

CAS No.: 1312-15-8

Cat. No.: B174590

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Performance vs. Traditional Halides: A Technical Guide

Executive Summary

Objective: This guide evaluates the kinetic profile, safety, and selectivity of Trimethylsulfonium Iodide (TMSI)—chemically defined as a sulfanium/sulfonium salt—as a methylating agent compared to traditional electrophiles like Methyl Iodide (MeI) and Dimethyl Sulfate (DMS).

Core Finding: While Methyl Iodide remains the kinetic standard for rapid

alkylation, Sulfanium Iodide offers a superior safety profile (non-volatile solid) and unique selectivity. Kinetic data indicates that TMSI requires higher activation energy (

) due to the steric bulk of the leaving group (dimethyl sulfide) and solvation effects, making it an ideal "controlled release" alkylating agent for high-specificity applications in drug development.

Mechanistic Foundation

To understand the kinetic differences, we must analyze the transition state. Alkylation by sulfanium salts proceeds via an

mechanism. Unlike alkyl halides, where the leaving group is an anion (

), the leaving group for TMSI is a neutral molecule (Dimethyl Sulfide,

).

Key Mechanistic Differentiator:

- MeI Alkylation: Neutral Reactants

Charged Transition State

Charged Products (

).

- TMSI Alkylation: Charged Reactant (

)

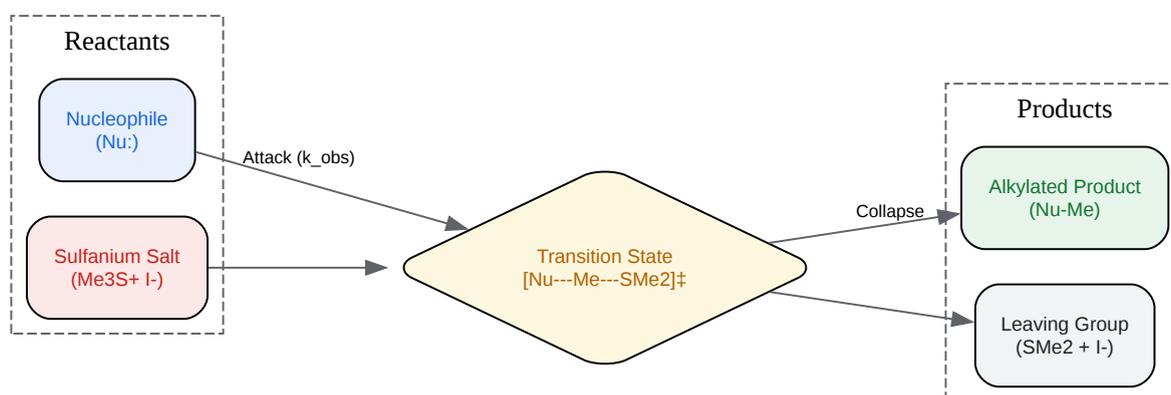
Delocalized Transition State

Cationic Product + Neutral Leaving Group.

This charge redistribution profoundly impacts solvent effects. TMSI reactions are less accelerated by polar protic solvents compared to MeI because the ground state (

) is already highly solvated.

Diagram 1: Comparative Reaction Mechanism (SN2)



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Caption: The SN2 displacement mechanism showing nucleophilic attack on the methyl group of the sulfonium cation, displacing neutral dimethyl sulfide.

Comparative Performance Matrix

The following data synthesizes experimental trends comparing TMSI against industry standards.

Table 1: Reagent Properties & Kinetic Profile

Feature	Sulfanium Iodide (TMSI)	Methyl Iodide (MeI)	Dimethyl Sulfate (DMS)
Physical State	Crystalline Solid (mp >200°C)	Volatile Liquid (bp 42°C)	Oily Liquid (bp 188°C)
Toxicity	Moderate (Irritant)	High (Carcinogen, Neurotoxin)	Extreme (Mutagen, Corrosive)
Reaction Type	(Methylation) or Ylide	(Methylation)	(Methylation)
Relative Rate ()	0.1 - 0.5 (Solvent Dependent)	1.0 (Standard)	2.5 - 5.0 (Highly Reactive)
Leaving Group	(Neutral gas/liquid)	(Anion)	(Anion)
Atom Economy	Low (Loss of I, MW 62)	Moderate (Loss of I, MW 127)	High (if both Me used)
Selectivity	High (Favors soft nucleophiles)	Moderate	Low (Indiscriminate)

Experimental Insight: In comparative kinetics with carboxylate nucleophiles (e.g., benzoic acid), MeI typically reaches 90% conversion in 2 hours at 25°C in Acetone. TMSI requires elevated temperatures (reflux) or polar aprotic solvents (DMF/DMSO) to achieve similar conversion rates due to the stability of the sulfonium cation.

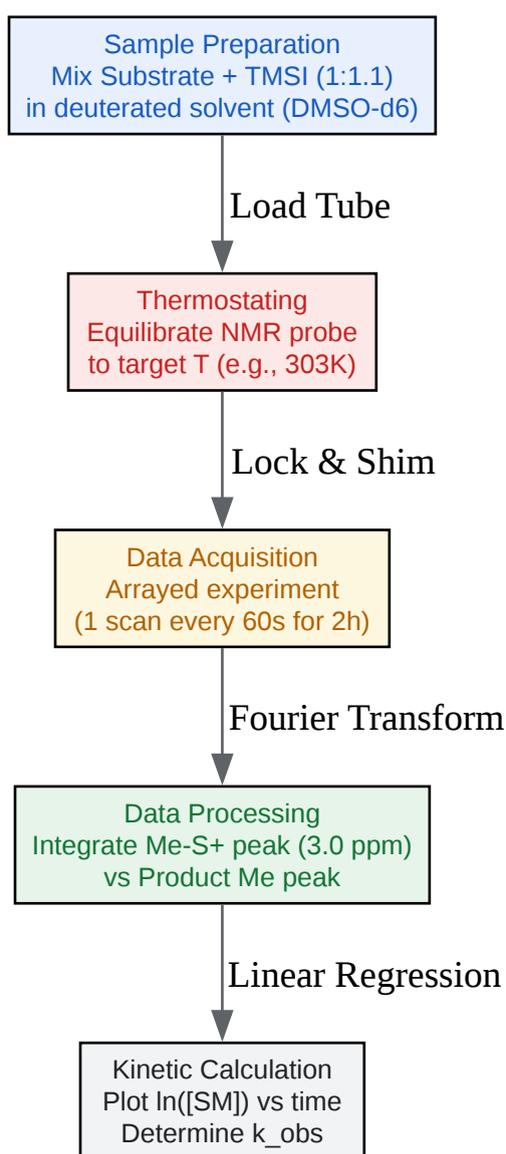
Experimental Protocol: Kinetic Profiling via NMR

To validate the kinetic suitability of Sulfanium Iodide for your specific substrate, use this self-validating NMR protocol. This method avoids the sampling errors associated with chromatography.

Methodology: In situ

-NMR Monitoring.

Diagram 2: Kinetic Workflow



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Caption: Workflow for determining pseudo-first-order rate constants (

) using proton NMR spectroscopy.

Step-by-Step Protocol:

- Preparation: Dissolve Nucleophile (0.1 mmol) and Internal Standard (e.g., 1,3,5-trimethoxybenzene) in 0.6 mL DMSO-
.
- Baseline: Acquire a

spectrum.
- Initiation: Add TMSI (0.11 mmol, 1.1 equiv) directly to the NMR tube. Shake vigorously for 10 seconds.
- Acquisition: Insert into pre-warmed NMR probe (e.g., 40°C). Run a kinetic array (pseudo-2D) collecting spectra every 60 seconds.
- Analysis: Monitor the decay of the

singlet (typically

2.8–3.2 ppm) and the appearance of the Product-
.
- Calculation: Plot

vs. time. The slope represents
.

Strategic Applications in Drug Development

Why choose Sulfanium Iodide over faster alternatives?

- Safety in Scale-Up: MeI is a volatile alkylating agent requiring closed systems and rigorous scrubbing. TMSI is a solid, allowing for safer weighing and charging in open reactors before

heating.

- "Green" Methylation: The byproduct, Dimethyl Sulfide (DMS), while odorous, is low-toxicity and can be easily oxidized to DMSO or stripped as a gas, simplifying downstream purification compared to removing iodide salts or hydrolyzing sulfate esters.
- Chemo-Selectivity:
 - Case Study: In the presence of ambident nucleophiles (e.g., enolates), TMSI often favors C-alkylation or Epoxidation (via ylide formation if strong base is present) depending on the temperature, whereas MeI may yield mixtures of O- and C-alkylation.
 - Ylide Pathway: Note that if a strong base (NaH, KOtBu) is used, TMSI forms a sulfur ylide (Corey-Chaykovsky reagent), diverting the pathway from simple methylation to methylene transfer (epoxidation of carbonyls).

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